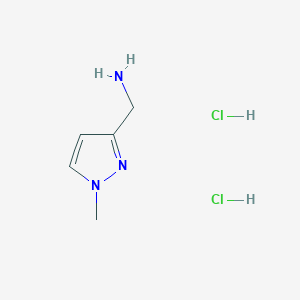![molecular formula C11H12N4O4 B1530451 3-[(6-Nitroquinazolin-4-il)amino]propano-1,2-diol CAS No. 1478560-05-2](/img/structure/B1530451.png)
3-[(6-Nitroquinazolin-4-il)amino]propano-1,2-diol
Descripción general
Descripción
3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol is a versatile small molecule scaffold with significant potential in scientific research and industrial applications. This compound features a quinazoline core substituted with a nitro group and an amino alcohol moiety, making it a valuable building block in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol has diverse applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol typically involves the following steps:
Nitration: The starting material, quinazolin-4(3H)-one, undergoes nitration to introduce the nitro group at the 6-position.
Amination: The nitro group is then reduced to an amino group, and the resulting compound is reacted with 3-chloropropane-1,2-diol to introduce the amino alcohol moiety.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield consistency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron powder and hydrogen gas.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrosoquinazoline and nitroquinazoline derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Alkylated quinazoline derivatives.
Mecanismo De Acción
The mechanism by which 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, forming adducts with nucleophilic sites in biomolecules. The amino group can engage in hydrogen bonding and electrostatic interactions, influencing the biological activity of the compound.
Comparación Con Compuestos Similares
6-Nitroquinazolin-4(3H)-one: A related compound without the amino alcohol moiety.
3-[(6-Nitroquinazolin-4-yl)thio]propane-1,2-diol: A sulfur analog of the target compound.
Quinazolin-4(3H)-one derivatives: Various derivatives with different substituents on the quinazoline core.
Uniqueness: 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol is unique due to its combination of nitro and amino alcohol functionalities, which provide distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
3-[(6-nitroquinazolin-4-yl)amino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c16-5-8(17)4-12-11-9-3-7(15(18)19)1-2-10(9)13-6-14-11/h1-3,6,8,16-17H,4-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJPLHKKFQRGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





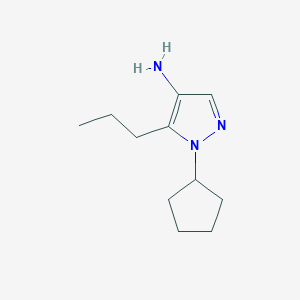
![5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1530375.png)
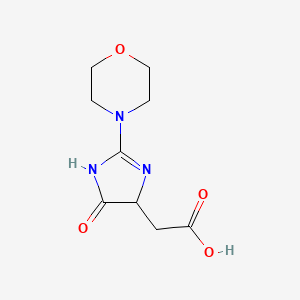

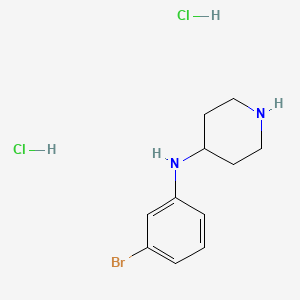
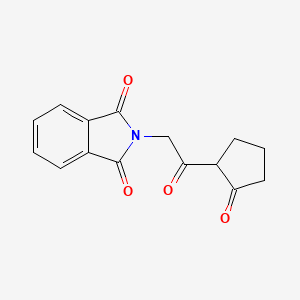


![Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate](/img/structure/B1530389.png)

